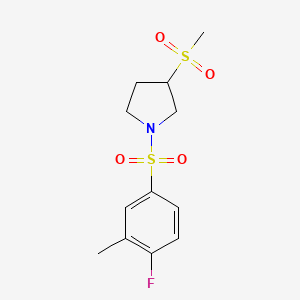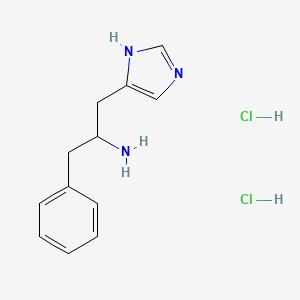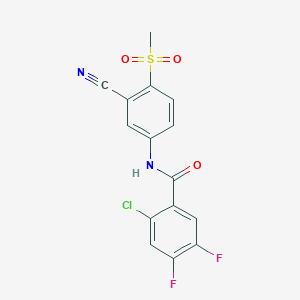
1-(2,2,2-Trifluoroethyl)piperidin-4-yl 2-(methylsulfanyl)pyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2,2-Trifluoroethyl)piperidin-4-yl 2-(methylsulfanyl)pyridine-4-carboxylate is an organic compound that features a trifluoroethyl group attached to a piperidine ring, which is further connected to a pyridine carboxylate moiety with a methylsulfanyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,2-Trifluoroethyl)piperidin-4-yl 2-(methylsulfanyl)pyridine-4-carboxylate typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 1,1,1-trifluoroethanol with piperidine under controlled conditions[][1].
Attachment of the Pyridine Carboxylate: The piperidine intermediate is then reacted with 2-(methylsulfanyl)pyridine-4-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired ester linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,2,2-Trifluoroethyl)piperidin-4-yl 2-(methylsulfanyl)pyridine-4-carboxylate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted piperidine derivatives.
Applications De Recherche Scientifique
1-(2,2,2-Trifluoroethyl)piperidin-4-yl 2-(methylsulfanyl)pyridine-4-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(2,2,2-Trifluoroethyl)piperidin-4-yl 2-(methylsulfanyl)pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, thereby modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and pain, such as the PI3K/Akt pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,2,2-Trifluoroethyl)piperidin-4-ol: Similar in structure but lacks the pyridine carboxylate moiety.
2-(Methylsulfanyl)pyridine-4-carboxylic acid: Contains the pyridine carboxylate moiety but lacks the piperidine and trifluoroethyl groups.
Uniqueness
1-(2,2,2-Trifluoroethyl)piperidin-4-yl 2-(methylsulfanyl)pyridine-4-carboxylate is unique due to the combination of its trifluoroethyl, piperidine, and pyridine carboxylate moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
[1-(2,2,2-trifluoroethyl)piperidin-4-yl] 2-methylsulfanylpyridine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2S/c1-22-12-8-10(2-5-18-12)13(20)21-11-3-6-19(7-4-11)9-14(15,16)17/h2,5,8,11H,3-4,6-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJULTGUPCYQBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=C1)C(=O)OC2CCN(CC2)CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-ethyl 4-oxo-3-(p-tolyl)-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2376917.png)





![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B2376924.png)



![4-Methylphenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether](/img/structure/B2376934.png)
![8-fluoro-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2376936.png)
